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Compound Focus: Theliatinib

CAS No.: 1353644-70-8

Cat. No.: S545157

Theliatinib (HMPL-309) is a novel, highly potent epidermal growth factor receptor tyrosine kinase inhibitor
(EGFR-TKI). The following tables summarize its key characteristics and preclinical efficacy data from PDX

models.

Table 1: Theliatinib Biochemical and Cellular Profile [1] [2] [3]

Property Description / Value
Molecular Target EGFR (wild-type)
Mechanism of Action Potent and highly selective EGFR tyrosine kinase inhibitor

Inhibition Constant (K;) 0.05 nM (wild-type EGFR)

IC5¢ (EGFR) 3nM

IC5¢ (EGFR 22 nM

L858R/T790M)

Relative Potency 5-10 times more potent than erlotinib and gefitinib against wild-type
EGFR

Primary Indication Esophageal cancer (Solid tumors under investigation)

Table 2: Summary of Theliatinib Efficacy in Esophageal Cancer PDX Models [1] [2]
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PDX Model Characteristic

Theliatinib Treatment
Response

Key Observations

High EGFR protein expression (H-
score > 250) & gene amplification

High EGFR protein expression (H-
score > 250) without gene amplification

Low EGFR protein expression (H-score
< 200)

Co-occurrence of PIK3CA mutation,
FGFR1 overexpression, or PTEN
deletion

Significant tumor regression
(>30% decrease in volume)

High tumor growth inhibition
(TGI: 67% - 100%)

Non-significant tumor
growth inhibition

Reduced antitumor efficacy

Established PDX Model Workflow

Strongest antitumor activity
observed.

Efficacy correlates with
EGFR protein levels.

Confirms EGFR-
dependence of theliatinib's
effect.

Suggests potential
resistance mechanisms.

The general workflow for establishing and utilizing PDX models, as applied in theliatinib studies, is

outlined below. This workflow illustrates the key stages from tumor implantation to drug efficacy testing [1]

[4].
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(Start: Patient Tumor Tissue HarvesD

'

1. Tissue Processing & Implantation
(Fresh tumor cut into 3-5 mm3 pieces)

2. First Generation (F1)
(Implanted subcutaneously in NOD-SCID mice)

'

3. Tumor Growth & Passaging
(Tumor measured until ~1-2 cm3, then harvested for F2)

l

4. Subsequent Generations (F2, F3...)
(Maintained through serial passaging)

5. Model Validation
(Histology and genetics confirmed vs. original tumor)

l

6. Efficacy Study (Using F3+ models)
(Mice randomized into groups)

— .

¢

Theliatinib Treatment Control Groups
ral gavage, e.g., 2-15 mg/kg, daily, 21 days) (Vehicle control, comparator drugs e.g., gefitini

)

\ /

7. Endpoint Analysis
(Tumor volume measurement, TGI calculation, biomarker assessment)
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Key Experimental Methodology

The theliatinib PDX studies employed several key techniques to establish the models and evaluate the drug's

efficacy and mechanism of action [1].

e PDX Model Establishment: The models were generated by subcutaneously implanting fresh
esophageal cancer tumor tissues into NOD-SCID mice. Models that grew successfully were serially
passaged. For drug efficacy studies, later passages (F3 and beyond) were used to ensure model
stability. The histology and molecular characteristics of the PDX models were confirmed to closely

mirror the original patient tumors [1] [4].

¢ EGFR Status Assessment: Patient tumors and corresponding PDX models were characterized for
EGFR status using multiple methods. Immunohistochemistry (IHC) was used to evaluate EGFR
protein expression levels, reported as an H-score. Quantitative PCR (qQPCR) and Fluorescence In
Situ Hybridization (FISH) were used to detect EGFR gene copy number gain and amplification,

respectively [1].

¢ Genetic Sequencing: DNA from tumor samples was sequenced using Sanger sequencing to identify

hot-spot mutations in key genes, including EGFR, PIK3CA, K-Ras, and B-Raf [1].

e In Vivo Efficacy Study Design: Mice bearing established PDX tumors were randomized into
treatment groups. Theliatinib was administered orally (e.g., 2 mg/kg, 5 mg/kg, 15 mg/kg) once daily
for 21 days. Tumor volumes and body weights were measured regularly. Tumor Growth Inhibition

(TGI) was calculated, and statistical significance was assessed (p < 0.05) [1] [3].

Application Notes for Researchers

o Key Biomarkers for Patient Stratification: The studies indicate that high EGFR protein expression
(H-score > 200) is a primary predictive biomarker for theliatinib response. EGFR gene

amplification identifies a subset of patients with the highest potential for tumor regression. It is also
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critical to profile resistance markers such as PIK3CA mutations and FGFR1 overexpression, as their

presence can diminish theliatinib's efficacy [1] [2].

e Advantages of the PDX Model: Using PDX models that have been molecularly characterized for
EGFR pathway components provides a highly clinically relevant system for evaluating theliatinib.
These models maintain the heterogeneity and biological characteristics of the original tumors, leading

to more translatable results [1] [4].

¢ Protocol Consideration: The successful engraftment and growth of PDX models are highly dependent
on the tumor type and the immune-deficient mouse strain used. NOD-SCID or more severely
immunocompromised strains (like NSG) are often necessary for reliable engraftment of human tumor

tissues [4].

Limitations and Future Directions

It is important to note that while the search results confirm the use of PDX models and detail theliatinib's
efficacy, they do not contain a complete, step-by-step laboratory protocol covering every reagent, dilution,
and surgical procedure. Furthermore, the clinical development status of theliatinib for esophageal cancer is

not clarified in the available search results.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Theliatinib Profile & Preclinical Data Summary]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b545157#theliatinib-pdx-model-

protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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